MK-2 Dye

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H70N2O2S4 |

|---|---|

Molecular Weight |

955.5 g/mol |

IUPAC Name |

(E)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C58H70N2O2S4/c1-6-11-15-19-25-40-34-52(63-50(40)38-45(39-59)58(61)62)55-43(27-21-17-13-8-3)36-54(65-55)57-44(28-22-18-14-9-4)37-53(66-57)56-42(26-20-16-12-7-2)35-51(64-56)41-31-32-49-47(33-41)46-29-23-24-30-48(46)60(49)10-5/h23-24,29-38H,6-22,25-28H2,1-5H3,(H,61,62)/b45-38+ |

InChI Key |

FOELOZKDLHJOHT-XLDZHHEVSA-N |

Isomeric SMILES |

CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)C3=C(C=C(S3)C4=C(C=C(S4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)CCCCCC)CCCCCC)CCCCCC)/C=C(\C#N)/C(=O)O |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)C3=C(C=C(S3)C4=C(C=C(S4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)CCCCCC)CCCCCC)CCCCCC)C=C(C#N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

MK-2 Dye: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

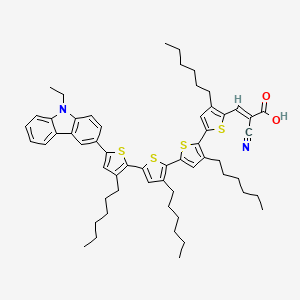

MK-2 dye is a metal-free organic sensitizer (B1316253) that has garnered significant attention in the field of dye-sensitized solar cells (DSSCs). Its molecular architecture, based on an oligothiophene framework, is a classic example of a donor-π bridge-acceptor (D-π-A) structure, which is pivotal for its photosensitizing capabilities.[1] This technical guide provides a detailed examination of the chemical structure and properties of the this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of the this compound are summarized in the table below. These properties are essential for understanding its behavior in various applications, particularly in the context of photovoltaic cells.

| Property | Value |

| IUPAC Name | 2-Cyano-3-[5′′′-(9-ethyl-9H-carbazol-3-yl)-3′,3′′,3′′′,4-tetra-n-hexyl-[2,2′,5′,2′′,5′′,2′′′]-quater thiophen-5-yl] acrylic acid |

| Synonyms | metal free solar cell dye |

| CAS Number | 1037440-21-3 |

| Molecular Formula | C₅₈H₇₀N₂O₂S₄ |

| Molecular Weight | 955.45 g/mol |

| Melting Point | 181-185 °C[2][3] |

| Appearance | Not specified |

| Solubility | Soluble in Toluene, THF, Acetone, MEK, MIBK, Ethyl Acetate, DME, CPME, Butyl Acetate. Partially insoluble in highly polar solvents like MeOH, EtOH, 2-Propanol, n-BuOH, and Acetonitrile.[4] |

| Storage Temperature | 2-8°C[2][3] |

Chemical Structure

The chemical structure of the this compound is characterized by a carbazole (B46965) derivative serving as the electron donor, a tetrathiophene unit acting as the π-bridge, and a cyanoacrylic acid group functioning as the electron acceptor and anchoring group to the semiconductor surface in DSSCs.[1]

Caption: A simplified representation of the this compound's D-π-A structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound in dye-sensitized solar cells are often proprietary or described in patented procedures. However, the general methodology involves the synthesis of the carbazole donor, the oligothiophene π-bridge, and the cyanoacrylic acid acceptor, followed by their coupling to form the final dye molecule.

For the fabrication of DSSCs using MK-2, a common procedure involves:

-

Preparation of a nanocrystalline TiO₂ photoanode.

-

Adsorption of the this compound onto the TiO₂ surface by immersing the photoanode in a dye solution.

-

Assembly of the solar cell with a platinum-coated counter electrode and an electrolyte containing an I⁻/I₃⁻ redox couple.

The photovoltaic performance of the resulting device is then characterized under standard solar irradiation conditions.

Data Presentation

The following table summarizes key identifiers for the this compound.

| Identifier | Value |

| SMILES String | CCCCCCc1cc(sc1\C=C(/C#N)C(O)=O)-c2sc(cc2CCCCCC)-c3sc(cc3CCCCCC)-c4sc(cc4CCCCCC)-c5ccc6n(CC)c7ccccc7c6c5 |

| InChI | 1S/C58H70N2O2S4/c1-6-11-15-19-25-40-34-52(63-50(40)38-45(39-59)58(61)62)55-43(27-21-17-13-8-3)36-54(65-55)57-44(28-22-18-14-9-4)37-53(66-57)56-42(26-20-16-12-7-2)35-51(64-56)41-31-32-49-47(33-41)46-29-23-24-30-48(46)60(49)10-5/h23-24,29-38H,6-22,25-28H2,1-5H3,(H,61,62)/b45-38+ |

| InChI Key | FOELOZKDLHJOHT-XLDZHHEVSA-N |

References

MK-2 dye mechanism of action in DSSCs

An In-depth Technical Guide on the Core Mechanism of Action of MK-2 Dye in Dye-Sensitized Solar Cells (DSSCs)

Introduction

Dye-sensitized solar cells (DSSCs) represent a significant class of photovoltaic devices, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells.[1][2] The core of a DSSC's function lies in a photosensitizer, or dye, which is responsible for harvesting light and initiating the process of converting solar energy into electricity.[3][4] While the most efficient early DSSCs utilized ruthenium-based complex sensitizers, research has increasingly focused on metal-free organic dyes due to their high molar extinction coefficients, tunable properties, and cost-effectiveness without the need for rare metals.[5]

Among these organic sensitizers, the alkyl-functionalized carbazole (B46965) dye, known as MK-2, has demonstrated high power conversion efficiencies and remarkable long-term stability, making it a subject of intensive study.[6] This guide provides a detailed technical overview of the this compound's mechanism of action within a DSSC, summarizing key performance data, experimental protocols, and the fundamental electronic processes involved.

Core Mechanism of Action in DSSCs

The operation of an MK-2 based DSSC is a photoelectrochemical process that can be broken down into five key steps. The fundamental structure involves a photoanode made of a porous, wide-bandgap semiconductor (typically titanium dioxide, TiO₂), coated with a monolayer of this compound molecules.[7][8] This photoanode is placed opposite a counter electrode, with an electrolyte containing a redox mediator (commonly the iodide/triiodide, I⁻/I₃⁻, couple) sandwiched between them.[9]

The overall mechanism is as follows:

-

Light Absorption (Excitation): The this compound absorbs incident photons from sunlight, causing an electron to be promoted from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO), creating an excited state (MK-2*).[7][10]

-

Electron Injection: The excited electron is rapidly injected from the MK-2*'s LUMO into the conduction band (CB) of the TiO₂ semiconductor nanoparticles.[9] This process is highly efficient and occurs on a picosecond timescale.[11] This leaves the dye in an oxidized state (MK-2⁺).

-

Electron Transport: The injected electrons diffuse through the porous network of TiO₂ nanoparticles to the transparent conductive oxide (TCO) substrate (the anode) and then flow into the external circuit to power a load.[7]

-

Dye Regeneration: The oxidized dye molecule (MK-2⁺) accepts an electron from the iodide (I⁻) ions in the electrolyte, returning to its ground state (MK-2) and becoming ready for another excitation cycle. The iodide is, in turn, oxidized to triiodide (I₃⁻).[7][10]

-

Electrolyte Regeneration: The triiodide (I₃⁻) diffuses to the counter electrode (cathode), where it is reduced back to iodide (I⁻) by the electrons returning from the external circuit, thus completing the cycle.[7][10]

The molecular structure of the this compound, featuring a carbazole donor and an n-hexyloligothiophene backbone, is crucial to its performance. This structure helps to prevent undesirable charge recombination between the injected electrons in the TiO₂ and the oxidized electrolyte (I₃⁻), which improves the overall efficiency and stability of the solar cell.[12]

Quantitative Performance Data

The performance of a solar cell is characterized by several key parameters. Below is a summary of reported photovoltaic performance and kinetic data for DSSCs utilizing the this compound under various conditions.

Table 1: Photovoltaic Performance of MK-2 based DSSCs

| Electrolyte Type | Jsc (mA/cm²) | Voc (V) | FF | PCE (η%) | Reference |

| Volatile Liquid | - | - | - | up to 8% | [12] |

| Ionic Liquid | 13.9 | 0.73 | 0.75 | 7.6% | |

| Quasi-solid (PMMA-based) | - | - | - | 2.5% | [13] |

| Gel Polymer | - | - | - | 5.92% | [6][14] |

Jsc: Short-circuit current density; Voc: Open-circuit voltage; FF: Fill factor; PCE: Power conversion efficiency.

Table 2: Electron Transfer Kinetic Data for this compound

| Process | Condition | Time Constant (τ) | Method | Reference |

| Electron Injection (τ₁) | Cobalt-based electrolyte | 4.1 ps | TA Spectroscopy | [11] |

| Electron Injection (τ₂) | Cobalt-based electrolyte | 35 ps | TA Spectroscopy | [11] |

| Electron Injection (τ₁) | Cobalt-based electrolyte, illuminated | 2.9 ps | TA Spectroscopy | [11] |

| Electron Injection (τ₂) | Cobalt-based electrolyte, illuminated | 31 ps | TA Spectroscopy | [11] |

| Dye Regeneration | SnO₂ with TiO₂ blocking layer | 15x faster than without layer | TA Spectroscopy | [15] |

| Back Electron Transfer | MK-2 based cells | Slowed down upon illumination | TA Spectroscopy | [11] |

TA: Transient Absorption.

Experimental Protocols

Fabrication of this compound-Sensitized Solar Cells

The fabrication of a typical MK-2 DSSC involves the preparation of the photoanode, sensitization with the dye, preparation of the counter electrode, and final cell assembly.[8][16]

-

Photoanode Preparation:

-

Substrate Cleaning: A transparent conductive oxide (TCO) glass (e.g., FTO or ITO) is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and ethanol.[17]

-

TiO₂ Paste Deposition: A mesoporous layer of TiO₂ nanoparticles is deposited onto the conductive side of the TCO glass. This is commonly done using the doctor-blade or screen-printing technique.[8][18] For MK-2 cells, a bi-layer structure of TiO₂ nanoparticles with different sizes can be used.[13]

-

Sintering: The TiO₂-coated substrate is gradually heated (sintered) at high temperatures (e.g., 450-500 °C). This process removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles.[18]

-

Post-Treatment (Optional): The sintered film may be treated with a TiCl₄ solution to improve electron transport.[19]

-

-

Dye Sensitization:

-

The sintered TiO₂ electrode (photoanode), while still warm (around 80 °C), is immersed in a solution of this compound (typically dissolved in a solvent mixture like acetonitrile (B52724) and tert-butanol).[20]

-

The electrode is left in the solution for a specific duration (e.g., 2 to 18 hours) to allow a monolayer of dye molecules to adsorb onto the porous TiO₂ surface.[8][21]

-

After sensitization, the electrode is rinsed with fresh solvent to remove non-adsorbed dye molecules and then dried.[16]

-

-

Counter Electrode Preparation:

-

Cell Assembly:

-

The dye-sensitized photoanode and the counter electrode are placed facing each other, separated by a thin polymer spacer (e.g., Surlyn) to prevent short-circuiting.[16]

-

The assembly is heated to seal the edges.

-

The electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple in an organic solvent, an ionic liquid, or a gel) is introduced into the gap between the electrodes through pre-drilled holes in the counter electrode.[13][16]

-

The holes are then sealed to prevent electrolyte leakage.

-

Key Characterization Techniques

-

Current-Voltage (I-V) Measurement: The primary technique to evaluate cell performance. A solar simulator provides standardized illumination (e.g., AM 1.5G, 100 mW/cm²), and the resulting current and voltage are measured to determine Jsc, Voc, FF, and PCE.[8]

-

Incident Photon-to-Current Conversion Efficiency (IPCE): This measures the ratio of collected electrons to incident photons at a specific wavelength. The IPCE spectrum reveals how effectively the cell converts light of different colors into electricity, which should correlate with the dye's absorption spectrum.[8]

-

Transient Absorption (TA) Spectroscopy: A pump-probe technique used to study ultrafast electron transfer dynamics. It can monitor the formation of the oxidized dye and the appearance of electrons in the TiO₂ conduction band, providing direct measurements of electron injection and dye regeneration kinetics.[11][22]

-

Electrochemical Impedance Spectroscopy (EIS): This technique probes the various charge transfer and transport processes occurring within the cell (e.g., at the TiO₂/dye/electrolyte interface and at the counter electrode) by measuring the cell's response to a small AC voltage perturbation at different frequencies.[1]

Energy Level Alignment and Charge Transfer Pathways

For a DSSC to function efficiently, the energy levels of its components must be properly aligned. The diagram below illustrates the energetic landscape that governs the desired electron flow and minimizes loss pathways in an MK-2 based cell.

-

Electron Injection: The LUMO of the excited this compound must be higher in energy (more negative potential) than the conduction band edge of the TiO₂. This provides the necessary driving force (ΔG_inject) for efficient electron injection.[3]

-

Dye Regeneration: The HOMO of the this compound must be lower in energy (more positive potential) than the redox potential of the electrolyte (I⁻/I₃⁻). This ensures a sufficient driving force (ΔG_regenerate) for the electrolyte to efficiently reduce the oxidized dye.[3]

-

Preventing Recombination: The n-hexyloligothiophene groups in the this compound create a blocking layer on the TiO₂ surface, which physically hinders the oxidized redox mediator (I₃⁻) from approaching the surface and recombining with the injected electrons. This suppression of back electron transfer is a key factor in the high efficiency and stability of MK-2.

References

- 1. Dye Sensitized Solar Cells-Dye Solar Cells-DSSC-DSC Gamry Instruments [gamry.com]

- 2. CHEM023 - Impact of Organic Dyes on DSSC Performance | ISEF [isef.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Frontiers | Fabrication of Functional Materials for Dye-sensitized Solar Cells [frontiersin.org]

- 5. Organic Pigments for Dye-Sensitized Solar Cells (DSSC): MK-2|Organic Conductive Materials|Soken [soken-asia.com]

- 6. researchgate.net [researchgate.net]

- 7. Dye Sensitized Solar Cells: Structure and Working - Amrita Vishwa Vidyapeetham [amrita.edu]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Dye-sensitized solar cell - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Organic Dyes for Dye-Sensitized Solar Cells [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. www3.nd.edu [www3.nd.edu]

- 17. Dye-sensitized solar cells constructed using titanium oxide nanoparticles and green dyes as photosensitizers - Journal of King Saud University - Science [jksus.org]

- 18. jmaterenvironsci.com [jmaterenvironsci.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Quantitative Evaluation of Electron Injection Efficiency in Dye-Sensitized TiO2 Films - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of MK-2 Dye

Introduction

The MK-2 dye, a metal-free organic sensitizer (B1316253), has garnered significant attention within the scientific community, particularly for its application in dye-sensitized solar cells (DSSCs).[1] Developed by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, this carbazole-based dye offers a compelling alternative to traditional ruthenium-based sensitizers.[2] Its advantages include a high molar extinction coefficient, good long-term stability, and the absence of rare metals, making it a cost-effective and environmentally friendlier option for photovoltaic applications.[2][3]

The molecular structure of MK-2 features a donor-π-acceptor (D-π-A) configuration. This consists of a carbazole (B46965) unit as the electron donor, a cyanoacrylic acid group as the electron acceptor and anchoring group, and an oligothiophene moiety that serves as the π-conjugated bridge.[1] This design facilitates efficient intramolecular charge transfer upon photoexcitation, a critical process for achieving high solar energy-to-electricity conversion efficiencies.[1] The presence of n-hexyl substituents on the oligothiophene backbone helps to prevent charge recombination and improves the overall stability of the dye and the solar cell.[1] This guide provides a detailed overview of the synthesis and characterization of the this compound for researchers and professionals in drug development and materials science.

Synthesis of this compound

The synthesis of MK-2 is a multi-step process that involves the sequential construction of the carbazole-oligothiophene backbone followed by the introduction of the cyanoacrylic acid acceptor. The general strategy relies on palladium-catalyzed cross-coupling reactions (specifically Suzuki coupling) to build the thiophene (B33073) chain and a Vilsmeier-Haack reaction to introduce the aldehyde functionality, which is then condensed with cyanoacetic acid.

Synthesis Pathway Diagram

Caption: Multi-step synthesis pathway for this compound.

Experimental Protocol: Synthesis

The following protocol is a consolidated procedure based on published literature.[4][5]

Materials and General Methods:

-

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Dry solvents are required for specific steps.

-

Reactions should be monitored by thin-layer chromatography (TLC).

-

Purification is typically performed using column chromatography on silica (B1680970) gel and may be followed by preparative HPLC or recrystallization for high purity.[4][5]

-

Characterization of intermediates and the final product is performed using ¹H NMR, ¹³C NMR, and elemental analysis.[4][5]

Step 1: Synthesis of 9-Ethyl-3-(4-n-hexylthiophen-2-yl)-9H-carbazole (Intermediate 2)

-

Combine 9-Ethyl-3-bromo-9H-carbazole (1) (2.01 mmol), 4-n-hexylthiophene-2-boronic acid ester (4.01 mmol), and tetrakis(triphenylphosphine)palladium (B116648) (0.101 mmol) in dimethoxyethane (DME, 20 mL).

-

Add a 10% aqueous solution of Na₂CO₃ (0.5 mL).

-

Reflux the mixture for 24 hours.

-

After cooling, add water and extract the product with ethyl acetate (B1210297) (EtOAc) three times.

-

Combine the organic layers, wash with water and brine, dry over MgSO₄, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (hexane/EtOAc) to yield the desired product.[4]

Step 2: Bromination and Subsequent Suzuki Couplings

-

The product from the previous step is brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) to yield the brominated intermediate.

-

This brominated compound is then subjected to another Suzuki coupling reaction with 4-n-hexylthiophene-2-boronic acid ester, using Pd(PPh₃)₄ as the catalyst, in a manner similar to Step 1.

-

This sequence of bromination followed by Suzuki coupling is repeated to elongate the oligothiophene chain to the desired quaterthiophene length (Intermediate 10).[4][5]

Step 3: Synthesis of the Aldehyde Intermediate (11)

-

Dissolve the quaterthiophene precursor (10) (0.31 mmol) in dry N,N-Dimethylformamide (DMF) (1 mL) and cool to 0 °C in an ice bath.

-

Separately, prepare the Vilsmeier reagent by adding POCl₃ (0.1 mL) to dry DMF (0.5 mL) at 0 °C.

-

Add the Vilsmeier reagent to the solution of the quaterthiophene precursor.

-

Stir the mixture at 70 °C for 4 hours.

-

After cooling, quench the reaction by adding a 10% aqueous solution of sodium acetate (NaOAc, 30 mL).

-

Extract the product with EtOAc three times. Wash the combined organic layers with water and brine, dry over MgSO₄, and evaporate the solvent.

-

Purify the crude product by column chromatography to obtain the aldehyde intermediate (11).[5]

Step 4: Synthesis of this compound

-

Combine the aldehyde intermediate (11) (0.24 mmol) and cyanoacetic acid (0.48 mmol) in a mixed solvent of dry acetonitrile (B52724) (5 mL) and dry toluene (B28343) (2 mL).

-

Add piperidine (B6355638) (1 mL) as a catalyst.

-

Reflux the mixture for 4 hours.

-

After cooling, dilute the mixture with dichloromethane.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and evaporate the solvent under reduced pressure.

-

Purify the final product by column chromatography and/or recrystallization to yield the this compound.[5]

Characterization of this compound

Comprehensive characterization is essential to confirm the structure, purity, and photophysical properties of the synthesized this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₈H₇₀N₂O₂S₄ | |

| Molecular Weight | 955.45 g/mol | |

| Appearance | Dark red or purple solid | |

| Melting Point | 181-185 °C | |

| Absorption Max (λmax) | 480 nm (in THF-toluene 20:80) 495 nm (in Toluene) 439 nm (in Toluene + DBU) | [1][6] |

| Molar Extinction Coeff. (ε) | 38,400 M⁻¹cm⁻¹ (at λmax in THF-toluene) | [1] |

| Fluorescence Max | 642 nm (in Toluene) 582 nm (in Toluene + DBU) | [6] |

| Solubility | Soluble in Toluene, THF, Acetone, MEK, Ethyl Acetate. Partially insoluble in polar solvents like MeOH, EtOH, Acetonitrile. | [2] |

Experimental Protocols: Characterization

1. UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption spectrum, the wavelength of maximum absorbance (λmax), and the molar extinction coefficient (ε).

-

Procedure:

-

Prepare a stock solution of this compound of known concentration (e.g., 0.1 mM) in a suitable solvent (e.g., a 20:80 vol% mixture of tetrahydrofuran and toluene).[1]

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

-

Using a dual-beam UV-Vis spectrophotometer, measure the absorbance of each standard solution in a 1 cm path length quartz cuvette, using the pure solvent as a blank.

-

Record the spectra over a range of approximately 300-800 nm.

-

Identify the λmax from the spectrum of the most concentrated solution.

-

To determine ε, plot a calibration curve of absorbance at λmax versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.

-

2. Differential Pulse Voltammetry (DPV)

-

Objective: To determine the oxidation potential of the dye, which is used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level.

-

Procedure: [5]

-

Prepare a working electrode by adsorbing the this compound onto a nanocrystalline TiO₂ film. This is done by immersing the TiO₂-coated electrode in a 0.3 mM solution of the dye in toluene for at least 12 hours.[5]

-

Set up a three-electrode electrochemical cell consisting of the dye-coated TiO₂ working electrode, a platinum counter electrode, and a Ag/Ag⁺ reference electrode.

-

The electrolyte is typically a 0.1 M solution of a supporting electrolyte like LiClO₄ in acetonitrile.

-

Perform the DPV measurement using an electrochemical analyzer.

-

Calibrate the measured potential against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.

-

The HOMO energy level can be calculated from the onset oxidation potential.

-

Application in Dye-Sensitized Solar Cells (DSSCs)

MK-2 is primarily used as a sensitizer in DSSCs. The operational principle of a DSSC involves the dye absorbing photons, leading to electron injection into the conduction band of a wide-bandgap semiconductor (typically TiO₂), followed by dye regeneration by a redox electrolyte.[1][7]

DSSC Working Principle

Caption: Electron transfer processes in an MK-2 sensitized solar cell.

DSSC Fabrication and Testing Workflow

Caption: General workflow for DSSC fabrication and characterization.

Photovoltaic Performance Data

The performance of DSSCs using this compound is highly dependent on the cell's construction, particularly the electrolyte composition and the thickness of the TiO₂ layer.

| Electrolyte Type | TiO₂ Thickness (µm) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η, %) | Reference(s) |

| Acetonitrile-based (DMPImI/LiI/I₂/TBP) | 16 | 15.2 | 0.73 | 0.75 | 8.3 | [1][2] |

| Ionic Liquid-based (MPImI/LiI/I₂/TBP) | 16 | 13.9 | 0.73 | 0.75 | 7.6 | [1] |

| Ionic Liquid-based (MPImI/LiI/I₂/TBP) | 16 | 13.8 | 0.70 | 0.76 | 7.3 | [2] |

-

Jsc: Short-circuit current density

-

Voc: Open-circuit voltage

-

TBP: 4-tert-butylpyridine

-

DMPImI: 1,2-dimethyl-3-n-propylimidazolium iodide

-

MPImI: 1-methyl-3-n-propylimidazolium iodide

These results demonstrate the high efficiency achievable with this compound, with a notable performance of 8.3% using a standard volatile liquid electrolyte.[1] Furthermore, the dye shows excellent long-term stability, especially when paired with ionic liquid-based electrolytes, maintaining performance for over 2,000 hours under continuous light irradiation.[3] This combination of high efficiency and stability underscores the potential of this compound for the commercial development of dye-sensitized solar cells.

References

- 1. Organic Dyes for Dye-Sensitized Solar Cells [sigmaaldrich.com]

- 2. Organic Pigments for Dye-Sensitized Solar Cells (DSSC): MK-2|Organic Conductive Materials|Soken [soken-asia.com]

- 3. Organic Dyes for Dye-Sensitized Solar Cells [sigmaaldrich.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Photophysical Properties of MK-2 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of the organic dye MK-2, a prominent carbazole-based sensitizer (B1316253) used in dye-sensitized solar cells (DSSCs). This document outlines its key spectral characteristics, including absorption and emission profiles, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. Detailed experimental protocols for the characterization of these properties are also provided, alongside a visual workflow to guide researchers in their own analyses.

Core Photophysical Data of MK-2 Dye

The photophysical properties of this compound are significantly influenced by the solvent environment. The following tables summarize the key quantitative data for MK-2 in various organic solvents, providing a comparative view of its behavior in different polar and non-polar media.

| Solvent | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Toluene | 495 | 38,400 |

| Tetrahydrofuran (THF) | 480 | Not Reported |

| Acetonitrile | Not Reported | Not Reported |

| Dichloromethane (DCM) | Not Reported | Not Reported |

| Ethanol (EtOH) | Not Reported | Not Reported |

Table 1: Absorption Properties of this compound in Various Solvents. The absorption maximum of MK-2 shows a dependence on solvent polarity. The molar extinction coefficient in a 20:80 tetrahydrofuran-toluene mixture has been reported to be 38,400 M⁻¹cm⁻¹ at 480 nm[1].

| Solvent | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |

| Toluene | 642 | 0.08 | 1.1 |

| Dichloromethane (DCM) | Not Reported | 0.03 | 0.5 |

| Acetonitrile (ACN) | Not Reported | 0.02 | 0.3 |

| Ethanol (EtOH) | Not Reported | 0.02 | 0.3 |

Table 2: Fluorescence Properties of this compound in Various Solvents. The fluorescence emission maximum, quantum yield, and lifetime of MK-2 are solvent-dependent, with a noticeable decrease in quantum yield and lifetime in more polar solvents[1].

Experimental Protocols

The following sections detail the methodologies for characterizing the photophysical properties of this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of this compound.

Objective: To measure the absorbance of this compound in a specific solvent and calculate its molar extinction coefficient.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., Toluene, THF)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in the desired solvent. From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 x 10⁻⁶ M to 1 x 10⁻⁵ M).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with a small amount of the most dilute MK-2 solution, then fill the cuvette with the solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).

-

Repeat for all concentrations: Repeat step 4 for all prepared dilutions, moving from the lowest to the highest concentration.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λ_max versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit (slope = εl, where l is the path length of the cuvette, typically 1 cm).

-

Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of this compound.

Objective: To determine the fluorescence emission maximum of this compound in a specific solvent.

Materials:

-

This compound solutions of known concentration (as prepared for UV-Vis spectroscopy)

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength to the λ_max determined from the absorption spectrum.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a blank emission spectrum to account for any background fluorescence or Raman scattering.

-

Sample Measurement: Use a dilute solution of MK-2 with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. Place the cuvette in the spectrofluorometer and record the emission spectrum. The emission is typically collected at a 90-degree angle to the excitation beam.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em).

Fluorescence Quantum Yield Measurement (Comparative Method)

This protocol details the determination of the fluorescence quantum yield of this compound relative to a known standard.

Objective: To calculate the fluorescence quantum yield (Φ_F) of this compound.

Materials:

-

This compound solutions of varying concentrations (absorbance < 0.1)

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95)

-

Solutions of the standard fluorophore of varying concentrations (absorbance < 0.1)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Absorption Spectra: Record the absorption spectra of all MK-2 and standard solutions.

-

Emission Spectra: Record the fluorescence emission spectra of all MK-2 and standard solutions using the same excitation wavelength for both the sample and the standard. Ensure the excitation wavelength is one where both the sample and standard have significant absorbance.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

The fluorescence quantum yield of the this compound (Φ_F,sample) can be calculated using the following equation:

Φ_F,sample = Φ_F,standard * (m_sample / m_standard) * (η_sample² / η_standard²)

where:

-

Φ_F,standard is the quantum yield of the standard.

-

m_sample and m_standard are the slopes of the linear fits of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively.

-

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of the fluorescence lifetime of this compound using the TCSPC technique.

Objective: To determine the fluorescence lifetime (τ) of this compound.

Materials:

-

Dilute solution of this compound (absorbance < 0.1)

-

Pulsed light source (e.g., picosecond laser diode) with a high repetition rate

-

Fast single-photon detector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)

-

TCSPC electronics

-

Data acquisition and analysis software

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength of the pulsed light source to the λ_max of the this compound.

-

Set the emission wavelength on the detector to the λ_em of the this compound.

-

Optimize the instrument parameters, including the repetition rate of the light source and the collection time, to obtain a sufficient number of photon counts for statistical analysis.

-

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This records the temporal profile of the excitation pulse as detected by the system.

-

Sample Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay data. The electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated thousands or millions of times to build up a histogram of photon arrival times.

-

Data Analysis:

-

The raw fluorescence decay data is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data with one or more exponential decay functions, taking the measured IRF into account.

-

The fluorescence lifetime (τ) is the time constant of the exponential decay that best fits the data. For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ), where I₀ is the initial intensity.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of this compound.

Caption: Workflow for the photophysical characterization of this compound.

References

An In-depth Technical Guide to the Spectroscopic Properties of MK-2 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission characteristics of MK-2 dye, a prominent organic sensitizer (B1316253) in the field of dye-sensitized solar cells (DSSCs). The document details its spectroscopic properties, outlines protocols for experimental measurement, and presents a visual workflow for characterization.

Spectroscopic Properties of this compound

MK-2 is a metal-free organic dye featuring a donor-π-acceptor (D-π-A) structure. This architecture, consisting of a carbazole (B46965) unit as the electron donor and a cyanoacrylic acid moiety as the electron acceptor/anchoring group, facilitates a strong intramolecular charge-transfer transition upon photoexcitation. This transition is responsible for the dye's intense absorption in the visible region of the electromagnetic spectrum.[1] The presence of n-hexyl substituents on the oligothiophene backbone helps to prevent charge recombination and improves the dye's stability.[1][2]

The key spectroscopic parameters for this compound in solution are summarized in the table below. These values are crucial for understanding the dye's light-harvesting capabilities and for designing efficient photovoltaic devices.

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | 480 nm | Tetrahydrofuran (B95107):Toluene (20:80 vol%) | [1] |

| 473 nm | Not specified | [3] | |

| Molar Extinction Coefficient (ε) | 38,400 M-1cm-1 | At 480 nm in THF:Toluene (20:80 vol%) | [1] |

| 42,100 M-1cm-1 | At 473 nm | [3] | |

| Incident Photon-to-Current Efficiency (IPCE) Maximum | 498 nm | On nanocrystalline TiO2 electrode | |

| Effective Wavelength Range (IPCE) | 350 - 800 nm | On nanocrystalline TiO2 electrode |

Note: The primary application of MK-2 is as a photosensitizer where, upon excitation, it injects an electron into a semiconductor (like TiO2) rather than relaxing via fluorescence. Therefore, data on its fluorescence emission spectrum and quantum yield in solution are not as commonly reported as its absorption properties. The most relevant performance metric in its functional context is the Incident Photon-to-Current Conversion Efficiency (IPCE), which describes the efficiency of converting photons to electrical current at a given wavelength.

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound requires meticulous experimental procedures. The following sections detail the methodologies for measuring its absorption and emission spectra.

This protocol outlines the steps to determine the absorption spectrum, absorption maximum (λmax), and molar extinction coefficient (ε) of this compound.

-

Solvent Selection: Choose a suitable solvent in which MK-2 is readily soluble. Good options include toluene, tetrahydrofuran (THF), acetone, and ethyl acetate.[4] Avoid highly polar solvents like methanol (B129727) or ethanol (B145695) in which it is only partially soluble.[4] A common mixture is THF:Toluene (20:80 vol%).[1]

-

Preparation of Stock Solution: Accurately weigh a small amount of purified this compound (CAS No. 1037440-21-3)[5] and dissolve it in the chosen solvent to create a stock solution of a known concentration (e.g., 1 mM). Use a volumetric flask for precision.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1 µM to 25 µM). This is necessary to ensure the measured absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 A.U.).

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Calibrate the instrument by running a baseline correction with the pure solvent in both the sample and reference cuvettes.

-

Measure the absorbance spectrum of each diluted solution over a relevant wavelength range (e.g., 300 nm to 800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectral plots.

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit (slope = ε × path length). The standard path length (l) of a cuvette is 1 cm.

-

This protocol describes the procedure for measuring the fluorescence emission spectrum of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (absorbance at the excitation wavelength should be < 0.1 A.U. to avoid inner filter effects) using a suitable spectroscopic-grade solvent.

-

Instrumentation and Measurement:

-

Use a calibrated spectrofluorometer.

-

Set the excitation wavelength to the dye's absorption maximum (λmax), determined from the absorption spectroscopy experiment (e.g., 480 nm).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 490 nm to 800 nm) to collect the emitted fluorescence.

-

It is crucial to measure and subtract the spectrum of a solvent blank to remove Raman scattering and other background signals.

-

-

Data Analysis:

-

The resulting corrected spectrum will show the fluorescence intensity as a function of wavelength.

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

-

Quantum Yield Determination (Relative Method):

-

To determine the fluorescence quantum yield (Φf), a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission properties is required.[6]

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the MK-2 sample and the standard.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

- 1. Organic Dyes for Dye-Sensitized Solar Cells [sigmaaldrich.com]

- 2. 适用于高效稳定的染料敏化太阳能电池的有机染料 [sigmaaldrich.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Organic Pigments for Dye-Sensitized Solar Cells (DSSC): MK-2|Organic Conductive Materials|Soken [soken-asia.com]

- 5. MK-2 色素 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Making sure you're not a bot! [opus4.kobv.de]

electron donor-acceptor structure of MK-2 dye

An In-depth Technical Guide to the Electron Donor-Acceptor Structure of MK-2 Dye

Introduction

The this compound is a high-performance, metal-free organic sensitizer (B1316253) developed for use in Dye-Sensitized Solar Cells (DSSCs). Its molecular architecture is a prime example of the donor-π-acceptor (D-π-A) design principle, which is fundamental to the development of efficient organic photovoltaic materials.[1] This design facilitates effective intramolecular charge transfer (ICT) upon photoexcitation, a critical process for successful electron injection into the semiconductor's conduction band in a DSSC. This guide provides a detailed examination of the this compound's structure, its photophysical and electrochemical properties, and the experimental protocols used for its characterization.

Core Electron Donor-Acceptor Structure

The efficacy of the this compound stems from its well-defined D-π-A structure, which consists of three key moieties: an electron donor, a π-conjugated bridge, and an electron acceptor. This strategic arrangement promotes a "push-pull" electronic effect, where upon light absorption, electron density is shifted from the donor, through the bridge, to the acceptor.

-

Electron Donor (D): The electron-donating unit in MK-2 is a carbazole moiety. Carbazole derivatives are widely used as hole-transporting materials due to their excellent thermal and electrochemical stability and strong electron-donating capabilities.

-

π-Conjugated Bridge (π): The donor and acceptor units are connected by a tetra-n-hexyl-substituted oligothiophene backbone.[2] This π-bridge serves multiple crucial functions. It extends the conjugation of the molecule, which enhances light absorption in the visible region of the spectrum. Furthermore, the bulky n-hexyl groups help to suppress dye aggregation on the TiO₂ surface and act as a blocking layer, preventing charge recombination between electrons in the TiO₂ and the electrolyte.[3]

-

Electron Acceptor (A): The electron-accepting and anchoring unit is a cyanoacrylic acid group. The carboxylic acid function serves to strongly adsorb the dye onto the surface of the nanocrystalline TiO₂ electrode, ensuring efficient electronic coupling for electron injection. The cyano group enhances the electron-withdrawing nature of this moiety.

The intramolecular π-π* transition within this D-π-A framework results in a strong absorption profile in the visible spectrum, a key requirement for an effective solar cell sensitizer.

Quantitative Data Summary

The structural design of MK-2 leads to specific photophysical and photovoltaic properties, which are summarized below.

Table 1: Physicochemical and Photophysical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₈H₇₀N₂O₂S₄ | [2] |

| Molecular Weight | 955.45 g/mol | [2] |

| Melting Point | 181-185 °C | [2] |

| Absorption Max (λmax) | 480 nm (in THF-Toluene 20:80 vol %) | |

| Molar Extinction Coefficient (ε) | 38,400 M⁻¹ cm⁻¹ |

Table 2: Photovoltaic Performance of DSSCs based on this compound

Device conditions: AM 1.5G irradiation (100 mW cm⁻²), 0.2354 cm² cell area, 16 µm TiO₂ film thickness.

| Electrolyte Type | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) | Reference |

| Acetonitrile-based | 15.2 | 0.73 | 0.75 | 8.3 | [4] |

| Ionic Liquid-based | 13.8 | 0.70 | 0.76 | 7.3 | [4] |

| Ionic Liquid-based (alt.) | 13.9 | 0.73 | 0.75 | 7.6 |

Experimental Protocols

The characterization of the this compound involves its synthesis, purification, and subsequent analysis through spectroscopic, electrochemical, and photovoltaic measurements.

Synthesis of this compound

The final step in the synthesis of MK-2 involves a Knoevenagel condensation reaction.

-

Reactants: The aldehyde precursor, 2-Cyano-3-[5′′′-(9-ethyl-9H-carbazol-3-yl)-3′,3′′,3′′′,4-tetra-n-hexyl-[2,2′,5′,2′′,5′′,2′′′]-quater thiophen-5-yl] carbaldehyde, is mixed with cyanoacetic acid (approx. 2 equivalents).[5]

-

Solvent and Catalyst: The reaction is carried out in a mixed solvent system of dry acetonitrile (B52724) and dry toluene. Piperidine is added as a catalyst.[5]

-

Reaction Conditions: The mixture is refluxed for approximately 4 hours.[5]

-

Workup and Purification: After cooling, the mixture is diluted with a suitable organic solvent like dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure. The final product is purified using column chromatography or preparative HPLC.[5]

Spectroscopic and Electrochemical Characterization

-

UV-Vis Absorption Spectroscopy:

-

The absorption spectrum of the this compound is measured using a dual-beam spectrophotometer.

-

A dilute solution of the dye (in the micromolar range) is prepared in a high-purity solvent, such as a tetrahydrofuran-toluene mixture (20:80 vol %).

-

The solution is placed in a quartz cuvette with a defined path length (typically 1 cm).

-

The absorbance is recorded over a relevant wavelength range (e.g., 300-800 nm) to determine the absorption maximum (λmax) and the molar extinction coefficient (ε).

-

-

Differential Pulse Voltammetry (DPV):

-

The oxidation potential of the dye is measured to determine the energy level of its highest occupied molecular orbital (HOMO).

-

A three-electrode setup is used, consisting of a working electrode (dye-coated TiO₂ film), a platinum counter electrode, and a Ag/Ag⁺ reference electrode.[5]

-

The measurement is performed in an electrolyte solution, such as 0.1 M LiClO₄ in acetonitrile.

-

The potential is calibrated against an internal standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[5]

-

DSSC Fabrication and Photovoltaic Testing

-

Photoanode Preparation: A nanocrystalline TiO₂ paste is deposited onto a transparent conductive oxide (TCO) glass substrate (e.g., FTO glass) using a technique like screen-printing. The film is then sintered at high temperatures (e.g., 450-500 °C) to ensure good particle-to-particle contact.[1]

-

Dye Adsorption: The sintered TiO₂ electrode is cooled and then immersed in a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) for a specific duration until a uniform, colored film is obtained.[3]

-

Cell Assembly: The dye-sensitized TiO₂ photoanode and a platinum-coated counter electrode are assembled into a sandwich-type cell, separated by a thin polymer spacer.[5]

-

Electrolyte Filling: The internal space of the cell is filled with an electrolyte solution (either volatile organic solvent-based or ionic liquid-based) containing an I⁻/I₃⁻ redox couple.[4][5]

-

Photovoltaic Measurement: The completed cell is irradiated with a solar simulator at a standard intensity of 100 mW cm⁻² (AM 1.5G). The current density-voltage (J-V) characteristics are recorded to determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (η).[5]

References

- 1. researchgate.net [researchgate.net]

- 2. MK-2 染料 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Pigments for Dye-Sensitized Solar Cells (DSSC): MK-2|Organic Conductive Materials|Soken [soken-asia.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

The Evolution of a Versatile Chromophore: An In-depth Technical Guide to Carbazole Dyes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole (B46965), a seemingly simple heterocyclic aromatic compound, has carved a significant niche in the world of synthetic dyes and functional materials. First isolated from coal tar in the late 19th century, its unique electronic properties, thermal stability, and synthetic versatility have propelled its evolution from early pigments to critical components in modern organic electronics and photosensitizers. This technical guide provides a comprehensive overview of the history, development, synthesis, and application of carbazole dyes, with a particular focus on their roles in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Detailed experimental protocols for the synthesis of key carbazole-based materials are provided, alongside tabulated quantitative data for comparative analysis. Furthermore, key processes and workflows are visualized through diagrams to facilitate a deeper understanding of the structure-property relationships that govern the performance of these remarkable molecules.

A Journey Through Time: The History and Development of Carbazole Dyes

The story of carbazole dyes begins with the discovery of the parent molecule itself. In 1872, Carl Graebe and Carl Glaser first isolated carbazole from coal tar, a byproduct of coal gas manufacturing.[1] For several decades following its discovery, the primary utility of carbazole was in the realm of traditional dyestuffs.

A significant milestone in the history of carbazole dyes was the development of Pigment Violet 23 . A patent for this dioxazine pigment, derived from carbazole, was filed in 1928 by researchers at the German company Hoechst.[2][3] Initially, its application was in the production of "Diamine Light Blue," a direct dyestuff for cotton.[2] Pigment Violet 23 is synthesized through the condensation of 3-amino-N-ethylcarbazole and chloranil (B122849) and is renowned for its high tinting strength, lightfastness, and thermal stability.[2][3]

The latter half of the 20th century and the dawn of the 21st century witnessed a renaissance in carbazole chemistry, driven by the burgeoning field of organic electronics. Researchers began to exploit the electron-rich nature and excellent hole-transporting capabilities of the carbazole moiety.[4] This led to the development of a vast array of carbazole derivatives for applications in:

-

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are widely used as host materials for phosphorescent emitters, as well as fluorescent emitters themselves, particularly for blue light emission. Their high triplet energy and good thermal stability are key attributes for these applications.

-

Dye-Sensitized Solar Cells (DSSCs): The development of donor-π-acceptor (D-π-A) architectures, where carbazole often serves as the electron donor, has been pivotal. These carbazole-based sensitizers are crucial for efficient light harvesting and electron injection in DSSCs.[4]

The timeline below highlights some of the key milestones in the history and development of carbazole and its applications in dyes and functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis And Photovoltaic Performance of Carbazole (Donor) Based Photosensitizers in Dye-Sensitized Solar Cells (DSSC): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral carbazole-based BODIPYs showing circularly polarized luminescence - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to MK-2 Dye: Properties, Synthesis, and Application in Dye-Sensitized Solar Cells

This technical guide provides a comprehensive overview of the MK-2 dye, a significant organic sensitizer (B1316253) in the field of photovoltaics. Aimed at researchers, scientists, and professionals in materials science and renewable energy development, this document details the dye's core properties, a step-by-step synthesis protocol, and its application in the fabrication of dye-sensitized solar cells (DSSCs).

Core Properties of this compound

The this compound is a metal-free organic dye known for its high molar extinction coefficient and efficiency in converting light to electricity.[1] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-Cyano-3-[5'''- (9-ethyl-9H-carbazol-3-yl)-3',3'',3''',4-tetra-n-hexyl-[2,2',5',2'',5'',2''']-quater thiophen-5-yl] acrylic acid | [2] |

| Molecular Formula | C₅₈H₇₀N₂O₂S₄ | [2] |

| Molecular Weight | 955.45 g/mol | [2] |

| CAS Number | 1037440-21-3 | [2] |

| Appearance | Not specified, but used as a dye | |

| Melting Point | 181-185 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of a quaterthiophene aldehyde intermediate followed by a Knoevenagel condensation. The following is a summarized protocol based on established chemical synthesis methods.[3][4]

Materials and General Procedure:

-

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

-

Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Purification of intermediates and the final product is often achieved through column chromatography and/or preparative HPLC.[3][4]

-

Characterization of the synthesized compounds is performed using techniques such as ¹H NMR, ¹³C NMR, and elemental analysis.[3][4]

Step 1: Synthesis of the Quaterthiophene Intermediate The synthesis begins with the coupling of smaller thiophene-based units. For instance, a Suzuki coupling reaction can be employed to link brominated thiophene (B33073) derivatives with thiophene boronic acids or esters.[3][4] This process is repeated to build the quaterthiophene backbone.

Step 2: Formylation of the Quaterthiophene A formyl group (-CHO) is introduced onto the quaterthiophene structure using a Vilsmeier-Haack reaction.[4] This typically involves reacting the quaterthiophene with a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), at elevated temperatures.[4]

Step 3: Knoevenagel Condensation The final step is a Knoevenagel condensation of the quaterthiophene aldehyde with cyanoacetic acid.[3] This reaction is typically catalyzed by a weak base, such as piperidine, and is refluxed in a suitable solvent mixture like acetonitrile (B52724) and toluene.[3] The resulting product is the this compound, which is then purified.

Fabrication of a Dye-Sensitized Solar Cell (DSSC) using this compound

The following protocol outlines the general steps for constructing a DSSC, a primary application for the this compound.

Materials:

-

Conductive glass substrates (e.g., FTO or ITO glass)

-

Titanium dioxide (TiO₂) paste

-

This compound solution (typically in an organic solvent)

-

Electrolyte solution (containing an I⁻/I₃⁻ redox couple)

-

Counter electrode (e.g., platinum-coated conductive glass)

-

Spacer material

Procedure:

-

Preparation of the TiO₂ Photoanode: A layer of TiO₂ paste is screen-printed or doctor-bladed onto the conductive side of a glass substrate and then sintered at high temperatures to create a porous, high-surface-area film.

-

Dye Sensitization: The sintered TiO₂ electrode is immersed in a solution of this compound for a specific duration, allowing the dye molecules to adsorb onto the surface of the TiO₂ nanoparticles.

-

Assembly of the Cell: The dye-sensitized TiO₂ electrode (working electrode) and the counter electrode are assembled into a sandwich-like structure, separated by a thin spacer.

-

Electrolyte Injection: The electrolyte solution is introduced into the gap between the electrodes.

-

Sealing: The cell is sealed to prevent leakage of the electrolyte.

Note on "MK2" in Biological Signaling

It is important for researchers, particularly those in drug development, to be aware of a potential point of confusion. The term "MK2" (also known as MAPKAPK2) refers to a significant protein kinase involved in cellular stress response signaling pathways.[5] This kinase is a downstream target of p38 MAPK and plays a role in inflammation and cell fate decisions.[5] The this compound discussed in this guide is a distinct chemical compound with applications in materials science and has no known direct relationship to the biological MK2 signaling pathway.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the fabrication of a dye-sensitized solar cell using this compound.

Caption: Workflow for the fabrication of a dye-sensitized solar cell (DSSC) with this compound.

References

- 1. Organic Pigments for Dye-Sensitized Solar Cells (DSSC): MK-2|Organic Conductive Materials|Soken [soken-asia.com]

- 2. MK-2 染料 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. MK2 degradation as a sensor of signal intensity that controls stress-induced cell fate - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of MK-2 Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the MK-2 dye, a prominent organic sensitizer (B1316253) in the field of dye-sensitized solar cells (DSSCs) and a molecule of interest in various research and development applications. Understanding the solubility of MK-2 in different organic solvents is critical for its effective application, from the preparation of staining solutions and purification to its integration into various technological devices. This document compiles available solubility data, outlines experimental protocols for its determination, and provides a logical workflow for solvent selection.

Core Solubility Data

| Solvent | Solubility (at 0.4 mM) |

| Toluene | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetone | Soluble |

| Methyl Ethyl Ketone (MEK) | Soluble |

| Methyl Isobutyl Ketone (MIBK) | Soluble |

| Ethyl Acetate (EtOAc) | Soluble |

| 1,2-Dimethoxyethane (DME) | Soluble |

| Cyclopentyl Methyl Ether (CPME) | Soluble |

| Butyl Acetate (BuOAc) | Soluble |

| Methanol (MeOH) | Partially Insoluble |

| Ethanol (EtOH) | Partially Insoluble |

| 2-Propanol (IPA) | Partially Insoluble |

| n-Butanol (n-BuOH) | Partially Insoluble |

| Acetonitrile (AcCN) | Partially Insoluble |

Note: The term "Soluble" in this context indicates that the dye dissolves at the specified concentration of 0.4 mM. "Partially Insoluble" suggests that the dye does not fully dissolve at this concentration in these high-polarity solvents.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data (e.g., in mg/mL or g/L), the following established methodologies can be employed. These protocols are general approaches for determining the solubility of dyes and can be adapted for MK-2.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound.

-

Dissolution: Add the weighed dye to a specific volume of the chosen solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be facilitated by a magnetic stirrer or a shaker bath.

-

Filtration: Filter the saturated solution to remove any undissolved solid dye. A syringe filter (e.g., 0.2 µm PTFE) is suitable for this purpose.

-

Solvent Evaporation: Transfer a known volume of the clear filtrate to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Weighing: Once the solvent is fully evaporated, weigh the container with the dried dye residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried dye residue (g) / Volume of filtrate taken (L))

UV-Vis Spectrophotometry Method

This method is particularly useful for colored compounds like MK-2 and requires smaller amounts of material.

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and follow the Beer-Lambert law.

-

-

Saturated Solution Preparation: Prepare a saturated solution of MK-2 in the desired solvent as described in the gravimetric method (steps 1-4).

-

Dilution: Accurately dilute a small, known volume of the clear, saturated filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility.

Solubility Titration

This is a rapid method based on detecting the point at which a solution becomes saturated.[2]

Methodology:

-

Initial Solution: Start with a known volume of the solvent in a cuvette placed in a spectrophotometer.

-

Incremental Addition: Gradually add small, known amounts of a concentrated stock solution of this compound in the same solvent to the cuvette.

-

Absorbance Monitoring: After each addition and thorough mixing, record the absorbance or light scattering.

-

Saturation Point Determination: Plot the absorbance or light scattering against the total concentration of the dye. An abrupt change or break in the curve indicates the point at which the solubility has been exceeded and solid particles begin to form.[2] The concentration at this inflection point is the solubility limit.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound depends on the specific application. The following diagram illustrates a logical workflow to guide this process.

References

Methodological & Application

Application Notes and Protocols for MK-2 Dye in Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the utilization of MK-2 dye in the fabrication and characterization of dye-sensitized solar cells (DSSCs). The protocols outlined below are a synthesis of established methods and specific parameters for achieving high-performance solar cells with this metal-free organic sensitizer (B1316253).

Introduction to this compound

MK-2 is an organic, metal-free sensitizer developed by the National Institute of Advanced Industrial Science and Technology (AIST) and commercialized by Soken.[1] It has garnered significant attention in the field of photovoltaics due to its high molar extinction coefficient, short dyeing time, and high power conversion efficiencies, offering a cost-effective and environmentally friendly alternative to traditional ruthenium-based dyes.[1][2] DSSCs based on MK-2 have demonstrated efficiencies of up to 8.3% and exhibit good long-term stability.

Quantitative Performance Data

The following table summarizes the key photovoltaic performance parameters of DSSCs fabricated using the this compound under different electrolyte compositions. This data is intended to provide a benchmark for researchers.

| TiO₂ Layer Thickness (µm) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) | Electrolyte Composition | Reference |

| 16 | 15.2 | 0.73 | 0.75 | 8.3 | 0.6M DMPImI, 0.1M LiI, 0.2M I₂, 0.5M 4-TBP in Acetonitrile | [1] |

| 16 | 13.8 | 0.70 | 0.76 | 7.3 | 0.1M LiI, 0.4M I₂, 0.5M 4-TBP in 1-methyl-3-propylimidazolium iodide | [1] |

Note: Performance data was obtained using a mask and no anti-reflection coating.

Experimental Protocols

This section details the step-by-step procedures for the fabrication and characterization of a high-efficiency DSSC using this compound.

Materials and Reagents

-

Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

-

Photoanode: Titanium dioxide (TiO₂) paste (e.g., a bi-layer of different particle sizes)

-

Sensitizer: this compound

-

Dye Solution Solvent: Toluene (B28343), Tetrahydrofuran (THF), or a mixture thereof

-

Counter Electrode: Platinum (Pt) paste or a carbon-based material

-

Electrolyte:

-

Option A (Acetonitrile-based): 0.6 M 1,2-dimethyl-3-propylimidazolium iodide (DMPImI), 0.1 M Lithium Iodide (LiI), 0.2 M Iodine (I₂), 0.5 M 4-tert-butylpyridine (B128874) (4-TBP) in acetonitrile.[1]

-

Option B (Ionic Liquid-based): 0.1 M LiI, 0.4 M I₂, 0.5 M 4-TBP in 1-methyl-3-propylimidazolium iodide.[1]

-

-

Sealing Gasket: Thermoplastic polymer film (e.g., Surlyn)

-

Cleaning Solvents: Acetone, ethanol (B145695), deionized water

Fabrication of the TiO₂ Photoanode

-

Substrate Cleaning: Sequentially clean the FTO glass substrates in an ultrasonic bath with acetone, ethanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen or clean air.

-

TiO₂ Paste Deposition: Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. A common practice is to use a bi-layer structure, with a transparent layer of smaller TiO₂ nanoparticles (for good dye adhesion) followed by a scattering layer of larger particles (to enhance light harvesting).

-

Sintering: Dry the TiO₂ film at 125°C for 15 minutes to remove organic binders. Subsequently, sinter the film in a furnace at 500°C for 30 minutes to ensure good electrical contact between the TiO₂ particles and the FTO substrate. Allow the photoanode to cool down slowly to room temperature.

Preparation of the Dye Solution and Sensitization

-

Dye Solution Preparation: Prepare a 0.4 mM solution of this compound in a suitable solvent. Given that MK-2 is partially insoluble in highly polar solvents like ethanol and acetonitrile, it is recommended to use solvents such as toluene or THF.[1]

-

Sensitization: Immerse the cooled TiO₂ photoanode into the this compound solution. The sensitization process should be carried out in a dark, moisture-free environment to prevent dye aggregation and degradation. A dyeing time of 6 hours at 25°C has been shown to be effective.[2]

-

Rinsing: After sensitization, gently rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules. Dry the sensitized photoanode.

Preparation of the Counter Electrode

-

Platinum Deposition: Apply a thin layer of platinum paste onto the conductive side of a separate FTO glass substrate.

-

Sintering: Heat the platinum-coated FTO at 400°C for 15 minutes to form a catalytically active platinum layer. Allow it to cool to room temperature.

Assembly of the DSSC

-

Sealing: Place a thermoplastic sealing gasket (e.g., Surlyn) around the TiO₂ film on the photoanode.

-

Assembly: Carefully place the platinum counter electrode on top of the photoanode, with the conductive sides facing each other.

-

Sealing: Heat the assembled cell on a hot plate at approximately 100°C while applying gentle pressure to melt the gasket and seal the cell.

-

Electrolyte Filling: Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode using a vacuum back-filling method. Ensure the space between the electrodes is completely filled with the electrolyte.

-

Final Sealing: Seal the filling holes with a small piece of the thermoplastic gasket and a coverslip to prevent electrolyte leakage.

Characterization of the DSSC

The performance of the fabricated DSSC should be evaluated under standard testing conditions (AM 1.5G, 100 mW/cm²).

-

Current-Voltage (I-V) Measurement: Use a solar simulator and a source meter to measure the short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). The power conversion efficiency (η) can be calculated using the formula: η (%) = (Jsc × Voc × FF) / Pin × 100 where Pin is the power of the incident light.

-

Incident Photon-to-Current Conversion Efficiency (IPCE): Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths.

Visualized Workflows and Principles

The following diagrams illustrate the experimental workflow and the fundamental working principle of the MK-2 based DSSC.

References

Application Notes and Protocols: Preparation of MK-2 Dye Solution

These application notes provide a detailed protocol for the preparation of MK-2 dye solutions for use in various research applications, particularly in the field of dye-sensitized solar cells (DSSCs). This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is an organic, metal-free sensitizer (B1316253) used in dye-sensitized solar cells (DSSCs) and other photovoltaic applications. It is characterized by its broad absorption spectrum and high molar extinction coefficient, contributing to efficient light harvesting.[1] Proper preparation of the this compound solution is critical for achieving optimal device performance and reproducible experimental results. This document outlines a standardized procedure for the preparation of this compound solutions.

Quantitative Data Summary

For accurate and reproducible preparation of the this compound solution, refer to the quantitative data summarized in the table below.

| Parameter | Value | Reference |

| Chemical Name | 2-Cyano-3-[5′′′-(9-ethyl-9H-carbazol-3-yl)-3′,3′′,3′′′,4-tetra-n-hexyl-[2,2′,5′,2′′,5′′,2′′′]-quater thiophen-5-yl] acrylic acid | [2] |

| CAS Number | 1037440-21-3 | [2][3][4] |

| Molecular Formula | C₅₈H₇₀N₂O₂S₄ | [2][4] |

| Molecular Weight | 955.45 g/mol | [2][3][4] |

| Typical Concentration | 0.3 mM - 0.5 mM | [5][6][7] |

| Storage Temperature | 2-8°C (for solid dye) | [2][3][4] |

Experimental Protocol

This protocol details the steps for preparing a 0.3 mM this compound solution in a toluene (B28343) and tetrahydrofuran (B95107) (THF) co-solvent system. This is a common solvent system that ensures good solubility.[1][8]

Materials and Reagents

-

This compound powder (CAS: 1037440-21-3)

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Volumetric flasks (e.g., 10 mL, 25 mL)

-

Analytical balance

-

Spatula

-

Magnetic stirrer and stir bar

-

Pipettes

-

Amber glass vials for storage

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Solution Preparation Procedure

Step 1: Calculate the required mass of this compound

To prepare a 0.3 mM solution, use the following formula:

Mass (g) = Molar Mass ( g/mol ) × Concentration (mol/L) × Volume (L)

For example, to prepare 10 mL (0.01 L) of a 0.3 mM (0.0003 mol/L) solution:

Mass = 955.45 g/mol × 0.0003 mol/L × 0.01 L = 0.002866 g = 2.87 mg

Step 2: Weigh the this compound

-

Place a clean, dry weighing boat on the analytical balance and tare it.

-

Carefully weigh out the calculated mass of this compound powder using a spatula.

Step 3: Dissolve the this compound

-

Transfer the weighed this compound powder into a clean, dry volumetric flask (e.g., 10 mL).

-

Add a small amount of the co-solvent (e.g., a 1:1 mixture of Toluene and THF) to the flask, enough to dissolve the powder.

-

Place a small magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the dye is completely dissolved. This may take some time. Gentle warming can be applied if necessary, but avoid high temperatures.

Step 4: Final Volume Adjustment

-

Once the dye is fully dissolved, carefully add the co-solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

Step 5: Storage

-

Transfer the prepared dye solution into a clean, dry amber glass vial to protect it from light.

-

Label the vial clearly with the dye name, concentration, solvent, and date of preparation.

-

Store the solution in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended.[2][3][4]

Diagrams

Experimental Workflow

Caption: Workflow for this compound solution preparation.

Safety and Handling

-

Always handle this compound and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust from the dye powder and vapors from the solvents.

-

In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.

-